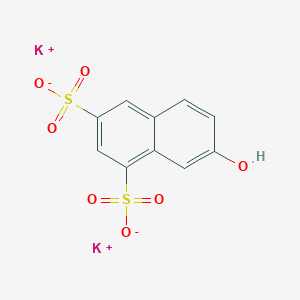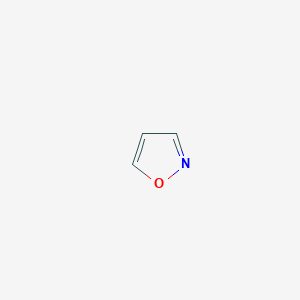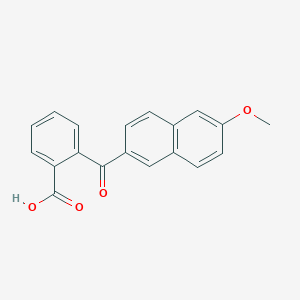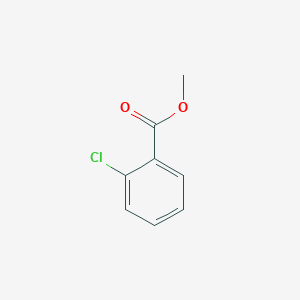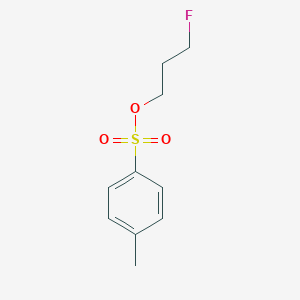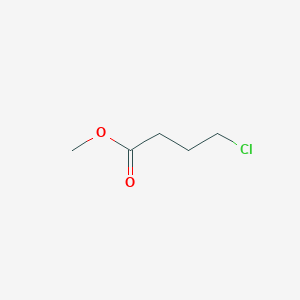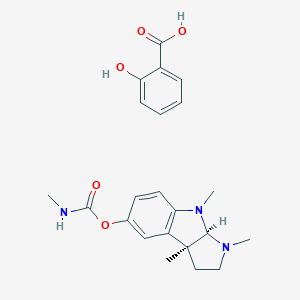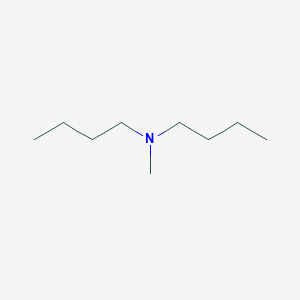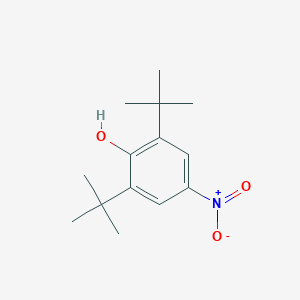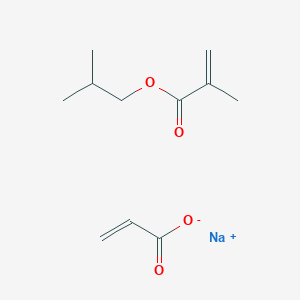
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is a polymeric compound that is widely used in various industrial applications. This compound is known for its unique properties, such as high thermal stability, resistance to chemicals, and excellent mechanical strength. It is commonly used in the production of coatings, adhesives, and sealants.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate typically involves the polymerization of 2-propenoic acid, 2-methyl-, 2-methylpropyl ester with 2-propenoic acid in the presence of a sodium salt. The polymerization process can be initiated using free radical initiators such as peroxides or azo compounds. The reaction is usually carried out at elevated temperatures, typically between 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is then heated to the desired temperature to initiate the polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or powders, for further use in various applications .
化学反応の分析
Types of Reactions
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually conducted under mild conditions to prevent degradation of the polymer.
Substitution: Substitution reactions can be carried out using various reagents, such as halogens or alkylating agents, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
科学的研究の応用
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and other industrial products due to its excellent mechanical and chemical properties
作用機序
The mechanism of action of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other molecules, leading to the formation of stable complexes. These interactions can influence the physical and chemical properties of the polymer, making it suitable for various applications. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the polymer is used .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, propyl ester: Similar in structure but differs in the ester group attached to the polymer chain.
2-Propenoic acid, 2-methyl-, methyl ester: Another similar compound with a different ester group.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: A polymer with a more complex structure and different properties.
Uniqueness
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is unique due to its combination of high thermal stability, resistance to chemicals, and excellent mechanical strength. These properties make it particularly suitable for demanding industrial applications where other similar compounds may not perform as well.
特性
CAS番号 |
129984-35-6 |
|---|---|
分子式 |
C11H17NaO4 |
分子量 |
236.24 g/mol |
IUPAC名 |
sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChIキー |
DKHUPGFBMQQDID-UHFFFAOYSA-M |
SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
異性体SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
正規SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
同義語 |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


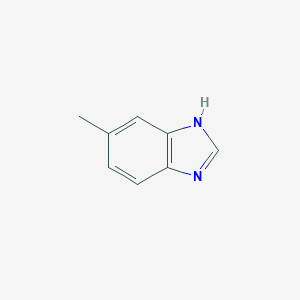
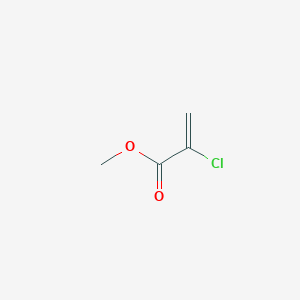
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
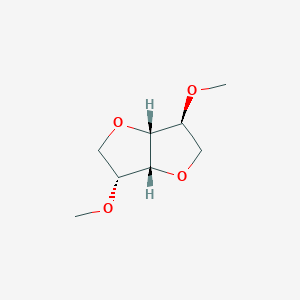
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
